molecular formula C19H19N5O B2666670 N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine CAS No. 866345-50-8

N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine

Cat. No. B2666670
CAS RN: 866345-50-8
M. Wt: 333.395
InChI Key: ASMIWSROBAYRCK-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine, also known as MPPTQ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPPTQ belongs to the class of quinazoline derivatives, which have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine has been reported to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. It also inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of specific proteins and DNA fragmentation.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tissue remodeling. Moreover, N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine has been reported to exhibit anti-angiogenic activity, which inhibits the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yield. N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine has shown good solubility in various solvents, which makes it suitable for biological assays. However, there are some limitations to the use of N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine in lab experiments. It has poor aqueous solubility, which can limit its bioavailability and efficacy. Moreover, N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine has not been extensively studied for its toxicity and safety profile, which requires further investigation.

Future Directions

There are several future directions for the research on N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine. One of the most important directions is to investigate its efficacy in preclinical and clinical trials for cancer treatment. Moreover, the development of novel formulations and delivery systems can improve the bioavailability and efficacy of N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine. The investigation of its safety profile and toxicity is also necessary for its clinical translation. Furthermore, the exploration of its potential as a therapeutic agent for other diseases, such as inflammatory disorders and microbial infections, can expand its applications in the field of medicine.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine involves the reaction of 3-phenyl-4-amino-5-cyanopyrazole with 3-methoxypropyl isocyanate in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. The yield of N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine has shown promising results in various scientific research applications. One of the most significant applications of N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine is in the field of cancer research. It has been reported to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine induces cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways.

properties

IUPAC Name

N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-25-13-7-12-20-18-15-10-5-6-11-16(15)24-19(21-18)17(22-23-24)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMIWSROBAYRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine

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